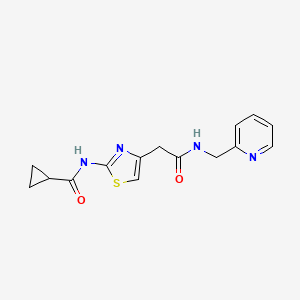

N-(4-(2-Oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropancarboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.38. The purity is usually 95%.

BenchChem offers high-quality N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Die Synthese neuartiger Derivate von N-(Aryl)-2-oxo-2-(Arylamino)acetohydrazonoylcyanid hat zur Entdeckung von Verbindungen mit potenziellen antimikrobiellen Eigenschaften geführt . Diese Derivate wurden auf ihre Fähigkeit zur Hemmung des mikrobiellen Wachstums untersucht, was sie zu vielversprechenden Kandidaten für die Entwicklung neuer Antibiotika oder antimikrobieller Mittel macht.

Antioxidative Eigenschaften

Forscher haben die antioxidative Aktivität dieser Verbindungen untersucht. Antioxidantien spielen eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Stress und der Verhinderung von Schäden durch freie Radikale. Die synthetisierten Produkte wurden auf ihre Fähigkeit zur Abwehr freier Radikale und zur Minderung von oxidativem Schaden bewertet .

Antitumorpotential

Cyanoacetamid-Derivate, einschließlich derer, die von N-(Aryl)-2-oxo-2-(Arylamino)acetohydrazonoylcyanid abgeleitet sind, haben Antitumoraktivität gezeigt . Diese Verbindungen könnten in der Krebsforschung wertvoll sein und möglicherweise das Tumorwachstum oder die Metastasierung hemmen.

Arzneimittelvorstufen

Cyanoacetamid-Derivate haben als Vorstufen für eine Vielzahl von Arzneimitteln gedient, darunter solche mit Antitumor-, antimikrobiellen und antioxidativen Aktivitäten . Das Verständnis der Reaktivität von N-(Aryl)-2-oxo-2-(Arylamino)acetohydrazonoylcyanid-Derivaten kann bei der Entwicklung neuer Arzneimittelkandidaten helfen.

Wirkmechanismus

Target of action

They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of action

Thiazole derivatives are known to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical pathways

Thiazole derivatives have been found to interact with a variety of biochemical pathways, depending on their specific biological targets .

Result of action

Thiazole derivatives have been associated with a variety of biological effects, depending on their specific targets .

Biologische Aktivität

N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide, identified by its CAS number 941985-06-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyridine moiety, and a cyclopropane carboxamide structure. Its molecular formula is C19H16N4O4S, with a molecular weight of 396.4 g/mol. The structural complexity contributes to its varied biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H16N4O4S |

| Molecular Weight | 396.4 g/mol |

| CAS Number | 941985-06-4 |

Anticancer Properties

Recent studies have indicated that compounds similar to N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide exhibit significant anticancer activity. For instance, pyridine derivatives have been shown to inhibit tumor growth in various cancer models by inducing apoptosis and disrupting cell cycle progression.

- Mechanism of Action : The compound is believed to interact with specific cellular pathways involved in cancer cell proliferation. In particular, it may inhibit the activity of enzymes critical for DNA synthesis and repair.

- Case Study : A study demonstrated that a related thiazole derivative reduced the viability of breast cancer cells by inducing G2/M phase arrest, leading to increased apoptosis rates .

Antimicrobial Activity

The thiazole and pyridine components are known to possess antimicrobial properties. Research has shown that similar compounds can effectively inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

- Mechanism : The antimicrobial action may stem from the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

- Case Study : A derivative with structural similarities was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

Enzyme Inhibition

N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide may also act as an inhibitor for specific enzymes involved in metabolic pathways.

- Example : Inhibitors targeting fatty acid synthase (FASN) pathways have shown efficacy in reducing lipid synthesis in cancer cells, which is crucial for tumor growth .

Research Findings

Recent investigations into the biological activity of this compound have revealed several key findings:

- Cytotoxicity : Studies indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells, highlighting its therapeutic potential .

- Selectivity : The selectivity index (SI) for various cancer types suggests that this compound could be developed into a targeted therapy with reduced side effects compared to conventional chemotherapeutics .

- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development in clinical settings .

Eigenschaften

IUPAC Name |

N-[4-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c20-13(17-8-11-3-1-2-6-16-11)7-12-9-22-15(18-12)19-14(21)10-4-5-10/h1-3,6,9-10H,4-5,7-8H2,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKLQBSEQSHYNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.